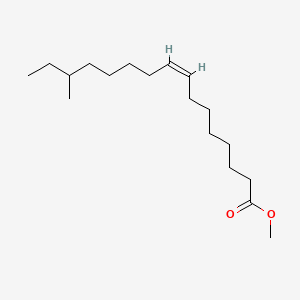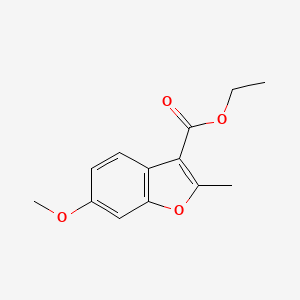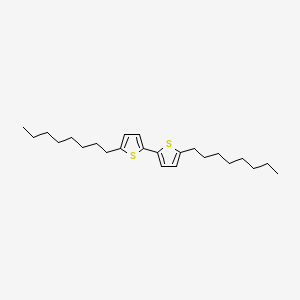
1-Ethenylcyclobutaneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylcyclobutaneethanol is an organic compound characterized by a cyclobutane ring with an ethenyl group and an ethanol group attached. This compound is of interest due to its unique structure, which combines the reactivity of an alcohol with the strained ring system of cyclobutane, making it a valuable subject in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutaneethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the product is often purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenylcyclobutaneethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclobutane derivatives using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products:
Oxidation: Cyclobutane carboxylic acid.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated cyclobutane compounds.
Applications De Recherche Scientifique
1-Ethenylcyclobutaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 1-ethenylcyclobutaneethanol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions make the compound versatile in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with sedative and anticonvulsant effects.
Cyclobutanol: A simpler alcohol with a cyclobutane ring, lacking the ethenyl group.
Cyclobutene: A cyclobutane derivative with a double bond, used in various organic reactions.
Uniqueness: 1-Ethenylcyclobutaneethanol is unique due to its combination of a strained cyclobutane ring, a reactive ethenyl group, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-(1-ethenylcyclobutyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(6-7-9)4-3-5-8/h2,9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHQTOOSLOQJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)





![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)




